4-Bromo-n1-cyclohexylbenzene-1,2-diamine
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Overview
Description
4-Bromo-n1-cyclohexylbenzene-1,2-diamine is a chemical compound with the molecular formula C12H17BrN2. It belongs to the class of halogenated benzenes and is characterized by the presence of a bromine atom and a cyclohexyl group attached to a benzene ring, along with two amine groups at the 1 and 2 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-n1-cyclohexylbenzene-1,2-diamine typically involves the bromination of n1-cyclohexylbenzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-n1-cyclohexylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of n1-cyclohexylbenzene-1,2-diamine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of n1-cyclohexylbenzene-1,2-diamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-n1-cyclohexylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-n1-cyclohexylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,2-dimethoxybenzene
- 4-Bromo-n1-cyclopropylbenzene-1,2-diamine
- 4-Bromo-1,2-diaminobenzene
Uniqueness
4-Bromo-n1-cyclohexylbenzene-1,2-diamine is unique due to the presence of both a bromine atom and a cyclohexyl group on the benzene ring, along with two amine groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H17BrN2 |
---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
4-bromo-1-N-cyclohexylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H17BrN2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2 |
InChI Key |
SYZXRTMAUZQKSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)Br)N |
Origin of Product |
United States |
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